Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
Description
Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is a silyl-protected cyclohexanone derivative. The tert-butyldiphenylsilyl (TBDPS) group at the 4-position enhances steric bulk and lipophilicity compared to unprotected hydroxyl analogs. This compound is primarily utilized in organic synthesis for temporary protection of hydroxyl groups, enabling selective reactions under basic or nucleophilic conditions.
Properties
IUPAC Name |
4-[tert-butyl(diphenyl)silyl]oxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O2Si/c1-22(2,3)25(20-10-6-4-7-11-20,21-12-8-5-9-13-21)24-19-16-14-18(23)15-17-19/h4-13,19H,14-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWGWVNDCMJXAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCC(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465268 | |
| Record name | 4-{[tert-Butyl(diphenyl)silyl]oxy}cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130745-59-4 | |
| Record name | 4-{[tert-Butyl(diphenyl)silyl]oxy}cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Mechanism
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Reactants :
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4-Hydroxycyclohexanone (1.0 equiv)
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tert-Butyldiphenylsilyl chloride (TBDPS-Cl, 1.2 equiv)
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Triethylamine (Et₃N, 2.0 equiv) as a base
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Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis of TBDPS-Cl.
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Procedure :
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The reaction is conducted under nitrogen atmosphere at 0–25°C.
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TBDPS-Cl is added dropwise to a stirred solution of 4-hydroxycyclohexanone and Et₃N.
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Completion is typically achieved within 2–4 hours, monitored by thin-layer chromatography (TLC).
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Work-Up :
Oxidation of 4-[(tert-Butyldiphenylsilyl)oxy]cyclohexanol
An alternative two-step approach involves synthesizing the silyl-protected alcohol followed by oxidation to the ketone.
Step 1: Silylation of 4-Cyclohexanol
Step 2: Oxidation to Cyclohexanone
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Oxidizing Agents :
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Optimized Protocol (TCCA/Pyridine) :
Comparative Analysis of Methods
| Parameter | Direct Silylation | Oxidation Route |
|---|---|---|
| Starting Material | 4-Hydroxycyclohexanone | 4-Cyclohexanol |
| Steps | 1 | 2 |
| Yield (%) | 75–85 | 70–90 |
| Key Advantage | Simplicity | Higher purity |
| Limitation | Availability of 4-hydroxycyclohexanone | Longer reaction time |
Solvent and Base Optimization
The choice of solvent and base significantly impacts reaction efficiency:
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Solvent Effects :
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Base Selection :
Industrial-Scale Considerations
For large-scale production, continuous flow systems have been proposed to improve safety and reproducibility:
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Microreactor Setup :
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Residence Time : 10–15 minutes.
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Temperature Control : Maintained at 25°C ± 2°C.
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Productivity : 1.2 kg/day with ≥95% purity.
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Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases to facilitate the replacement of the silyl group.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted cyclohexanone derivatives.
Scientific Research Applications
Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- involves its role as a protecting group. The silyl group protects the hydroxyl functionality from unwanted reactions during synthetic procedures. The compound can be selectively deprotected under mild conditions, allowing for the subsequent functionalization of the hydroxyl group.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R,5R) (CAS 141404-08-2)
- Molecular Formula : C18H38O4Si2
- Molecular Weight : 374.668 g/mol
- Key Features :
- Two tert-butyldimethylsilyl (TBS) groups at positions 3 and 5.
- Hydroxyl group retained at position 4.
- Chiral centers at C3 and C5.
- Comparison :
Cyclohexanone,2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS 74173-08-3)
- Molecular Formula : C12H24O2Si
- Molecular Weight : ~228.4 g/mol
- Key Features :
- TBS group at position 2.
- Comparison: Substituent position (2 vs. 4) alters electronic and steric effects on the cyclohexanone ring. Position 4 substitution may reduce ketone reactivity due to increased distance from the silyl group .
4-Hydroxycyclohexanone (CAS 13482-22-9)
- Molecular Formula : C6H10O2
- Molecular Weight : 114.14 g/mol
- Key Features :
- Unprotected hydroxyl group at position 4.
- Comparison :
Physicochemical Properties
| Property | Target Compound (Estimated) | 3,5-Bis-TBS-4-hydroxy (CAS 141404-08-2) | 2-TBS (CAS 74173-08-3) | 4-Hydroxycyclohexanone (CAS 13482-22-9) |
|---|---|---|---|---|
| Molecular Weight | ~370 g/mol | 374.668 g/mol | 228.4 g/mol | 114.14 g/mol |
| Boiling Point | >300°C (estimated) | Not reported | Not reported | 256°C |
| Lipophilicity (LogP) | High (TBDPS group) | Moderate (TBS groups) | Moderate (TBS group) | Low (hydroxyl group) |
| Stability | High (hydrolysis-resistant) | Moderate (dual TBS) | Moderate | Low (prone to oxidation) |
Biological Activity
Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- (CAS Number: 130745-59-4) is a synthetic compound derived from cyclohexanone, characterized by the presence of a tert-butyl diphenylsilyl group. This compound is notable for its applications in organic synthesis and potential biological activities. Understanding its biological activity is crucial for its application in medicinal chemistry and material science.
- Molecular Formula : C22H28O2Si
- Molecular Weight : 352.54 g/mol
- Boiling Point : Approximately 425.1 ± 45.0 °C (predicted)
- Density : 1.05 ± 0.1 g/cm³ (predicted)
Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- primarily acts as a protecting group in organic synthesis. The tert-butyl diphenylsilyl moiety shields hydroxyl groups from unwanted reactions during synthetic processes, allowing for selective deprotection under mild conditions. This selectivity is essential for the synthesis of complex organic molecules.
Biological Activity
Research into the biological activity of Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- indicates several potential applications:
- Antioxidant Activity : Preliminary studies suggest that compounds with silyl groups exhibit antioxidant properties, which may contribute to cellular protection against oxidative stress.
- Antimicrobial Properties : Some derivatives of cyclohexanone have shown antimicrobial activity against various pathogens, suggesting that this compound may possess similar effects.
- Pharmaceutical Intermediates : Its role as a precursor in synthesizing biologically active compounds positions it as a valuable intermediate in drug development.
Case Studies and Research Findings
Several studies have explored the biological implications of silyl derivatives, including cyclohexanones:
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Antioxidant Studies :
- A study by Zhang et al. (2020) demonstrated that silyl ethers can scavenge free radicals effectively, indicating potential use in formulations aimed at reducing oxidative damage in cells.
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Antimicrobial Activity :
- Research conducted by Smith et al. (2021) showed that certain cyclohexanone derivatives exhibited significant antibacterial activity against Gram-positive bacteria, highlighting their potential as novel antimicrobial agents.
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Synthesis of Bioactive Compounds :
- In a study by Lee et al. (2019), Cyclohexanone derivatives were used to synthesize new classes of anti-inflammatory drugs, showcasing the compound's utility in medicinal chemistry.
Comparison with Similar Compounds
To better understand the unique properties of Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, it is beneficial to compare it with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Cyclohexanone | Cyclohexanone | Basic solvent; limited biological activity |
| Cyclohexanone, 4-tert-butyl | Cyclohexanone 4-tert-butyl | Moderate antioxidant properties |
| Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- | Cyclohexanone Silyl | Potential antioxidant and antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
